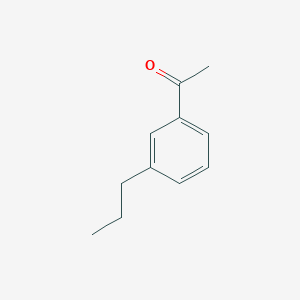
Acetophenone, 3-propyl-(5CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 3-propyl-(5CI) is an organic compound belonging to the class of aromatic ketones. It is a derivative of acetophenone, where a propyl group is attached to the third carbon of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetophenone, 3-propyl-(5CI) can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction, where propylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, acetophenone derivatives are often produced through the oxidation of ethylbenzene using heterogeneous catalysts. This method is advantageous due to its high selectivity and yield. The reaction is conducted in both liquid and vapor phases, with catalysts such as transition metal nanoparticles and metal-free catalysts like carbon nanotubes .
Analyse Chemischer Reaktionen
Types of Reactions
Acetophenone, 3-propyl-(5CI) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the propyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Acetophenone, 3-propyl-(5CI) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of acetophenone, 3-propyl-(5CI) involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to alter the permeability of cell membranes, leading to the disruption of cellular processes and eventual cell death . The compound can also interact with enzymes and proteins, inhibiting their function and affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone: The simplest aromatic ketone with a phenyl and a methyl group.
4-Hydroxyacetophenone: An acetophenone derivative with a hydroxyl group at the fourth position.
3-Methylacetophenone: An acetophenone derivative with a methyl group at the third position.
Uniqueness
Acetophenone, 3-propyl-(5CI) is unique due to the presence of the propyl group at the third position, which imparts distinct chemical and physical properties. This structural variation can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
717918-70-2 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1-(3-propylphenyl)ethanone |
InChI |
InChI=1S/C11H14O/c1-3-5-10-6-4-7-11(8-10)9(2)12/h4,6-8H,3,5H2,1-2H3 |
InChI-Schlüssel |
UQWHVBJAAMMMPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


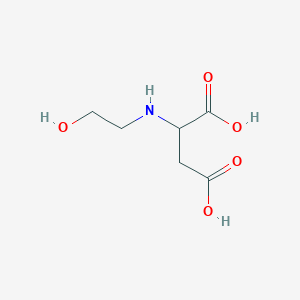
![N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B13896034.png)
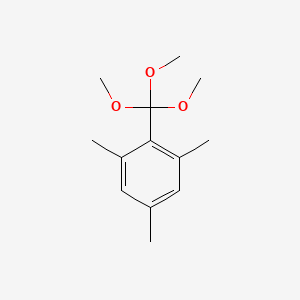
![[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol](/img/structure/B13896043.png)


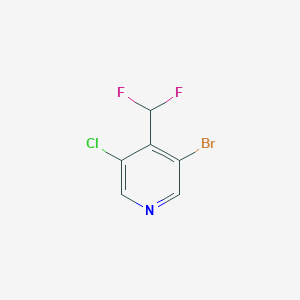
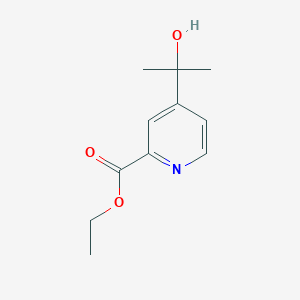
![Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13896060.png)
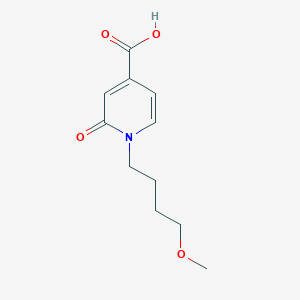
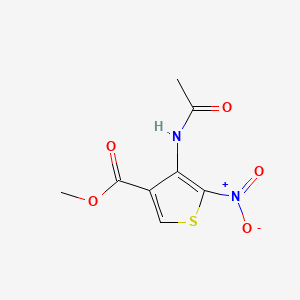
![6-[3-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13896081.png)
![3-Methyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B13896084.png)

